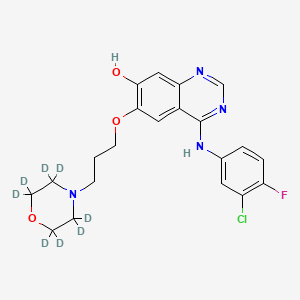
O-Desmethyl gefitinib D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desmethyl gefitinib D8 is a deuterium-labeled derivative of O-Desmethyl gefitinib, which is an active metabolite of gefitinib. Gefitinib is a selective small-molecule epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of gefitinib in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl gefitinib D8 involves the deuterium labeling of O-Desmethyl gefitinib. The formation of O-Desmethyl gefitinib itself is dependent on the activity of the cytochrome P450 enzyme CYP2D6, which catalyzes the demethylation of gefitinib . The deuterium labeling is typically achieved through the use of deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would likely involve multiple steps, including the synthesis of gefitinib, its demethylation to form O-Desmethyl gefitinib, and subsequent deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
O-Desmethyl gefitinib D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions can lead to the formation of different derivatives with modified functional groups .
Applications De Recherche Scientifique
O-Desmethyl gefitinib D8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of gefitinib.
Biology: Employed in biological studies to investigate the effects of gefitinib and its metabolites on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of gefitinib in the human body.
Industry: Applied in the development of new drugs and therapeutic agents targeting the epidermal growth factor receptor
Mécanisme D'action
O-Desmethyl gefitinib D8 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the epidermal growth factor receptor, and the pathways involved are primarily related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: The parent compound of O-Desmethyl gefitinib D8, used in the treatment of non-small cell lung cancer.
Afatinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic pathways and the effects of gefitinib and its metabolites in biological systems, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C21H22ClFN4O3 |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2 |
Clé InChI |
IFMMYZUUCFPEHR-RHDPTBQRSA-N |
SMILES isomérique |
[2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
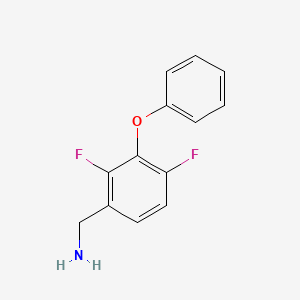
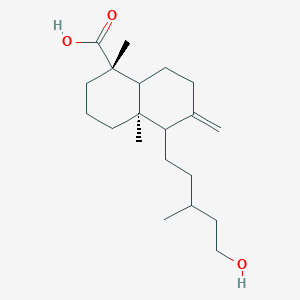

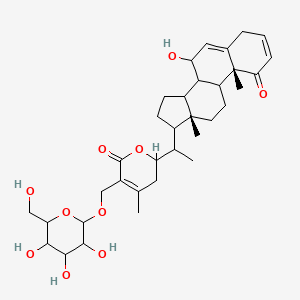
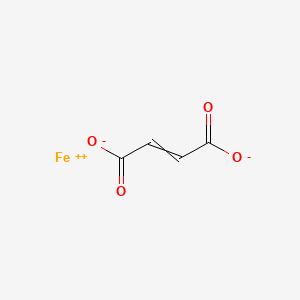
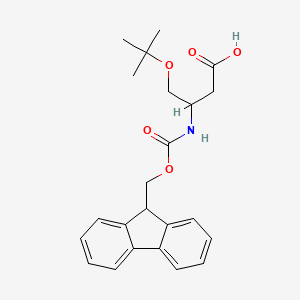
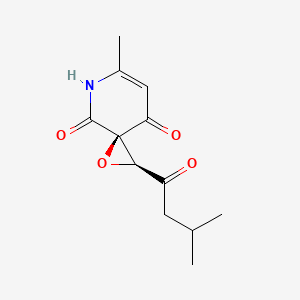
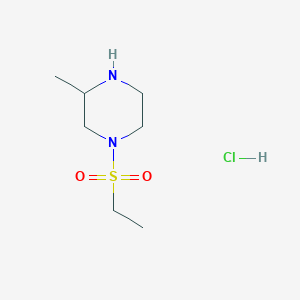
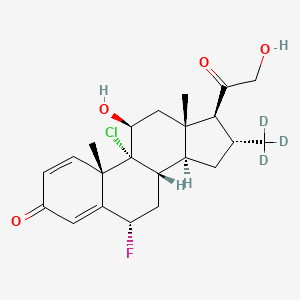
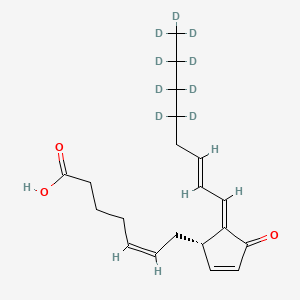
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

